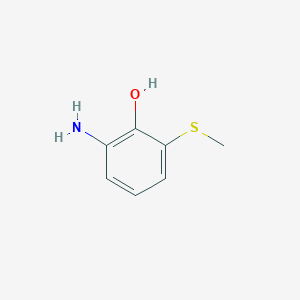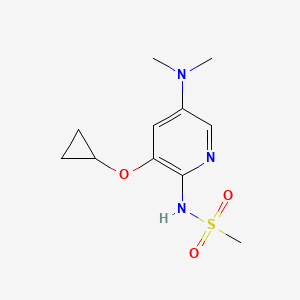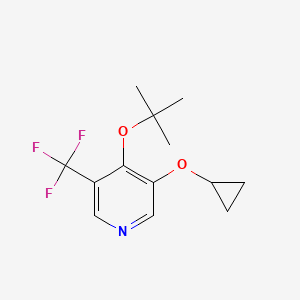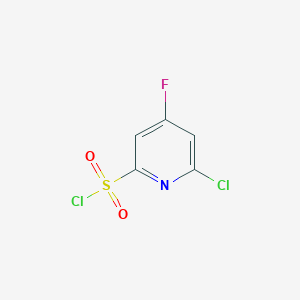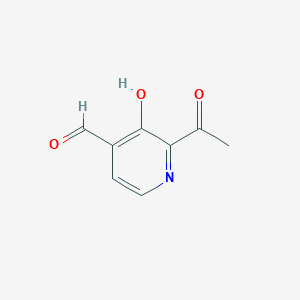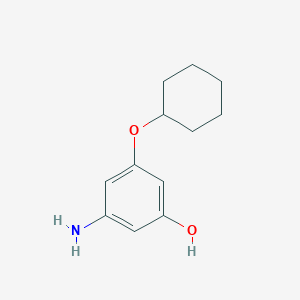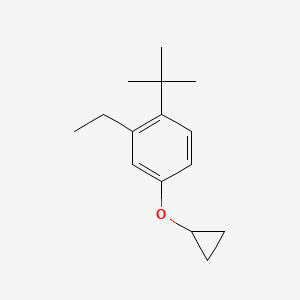
1-Cyclopropoxy-3-iodo-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-3-iodo-2-isopropoxybenzene is an organic compound characterized by the presence of cyclopropoxy, iodo, and isopropoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-iodo-2-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Iodination: The iodination step involves the use of iodine or an iodine-containing reagent to introduce the iodo group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-iodo-2-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are the substituted benzene derivatives with the nucleophile replacing the iodo group.
Oxidation Reactions: The major products are the oxidized forms of the compound, such as ketones or carboxylic acids.
Reduction Reactions: The major product is the deiodinated benzene derivative.
Scientific Research Applications
1-Cyclopropoxy-3-iodo-2-isopropoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-iodo-2-isopropoxybenzene involves its interactions with molecular targets and pathways. The presence of the iodo group allows for electrophilic aromatic substitution reactions, while the cyclopropoxy and isopropoxy groups can participate in various nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
1-Iodo-3-isopropoxybenzene: This compound lacks the cyclopropoxy group but shares the iodo and isopropoxy functionalities.
1-Cyclopropoxy-3-iodobenzene: This compound lacks the isopropoxy group but shares the cyclopropoxy and iodo functionalities.
1-Cyclopropoxy-3-iodo-5-isopropoxybenzene: This compound has a similar structure but with the isopropoxy group at a different position on the benzene ring.
Uniqueness: 1-Cyclopropoxy-3-iodo-2-isopropoxybenzene is unique due to the specific arrangement of its functional groups. The combination of cyclopropoxy, iodo, and isopropoxy groups on the benzene ring provides distinct chemical and physical properties that can be exploited in various applications.
Properties
Molecular Formula |
C12H15IO2 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-iodo-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15IO2/c1-8(2)14-12-10(13)4-3-5-11(12)15-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
STYVOVVCWJRWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


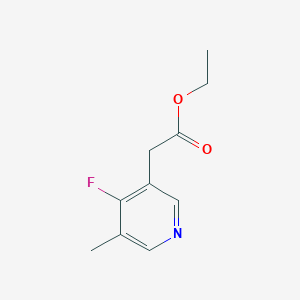

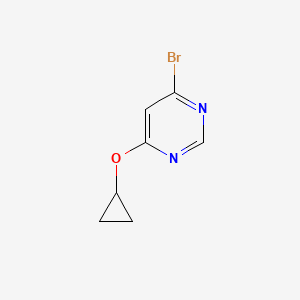
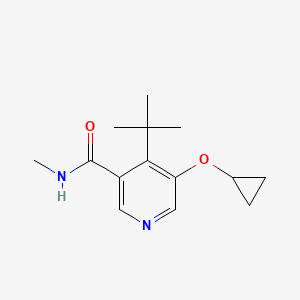
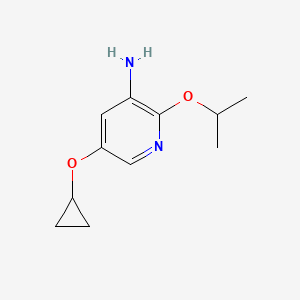
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
